N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide
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Overview
Description
N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide: is an organic compound characterized by the presence of two furylmethyl groups attached to a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with N,N-bis(2-furylmethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furan carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Furan carboxylic acids.
Reduction: N,N-bis(2-furylmethyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and disrupt their function .
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The furylmethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
N,N-bis(2-furylmethyl)amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-bis(2-furylmethyl)oxalamide: Contains an oxalamide core instead of a benzamide core, leading to different chemical properties and applications.
Uniqueness: N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide is unique due to the presence of both furylmethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N2O5 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C17H14N2O5/c20-17(15-7-1-2-8-16(15)19(21)22)18(11-13-5-3-9-23-13)12-14-6-4-10-24-14/h1-10H,11-12H2 |
InChI Key |
ONOWRZZTCKIOJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)[N+](=O)[O-] |
Origin of Product |
United States |
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